3,5-Di-tert-butyl-o-benzoquinone
3,5-Di-tert-butyl-o-benzoquinone
Reactions of the phosphinidene-bridged complexes [Fe2(η5-C5H5)2(μ-PR)(μ-CO)(CO)2] (R = Cy, Ph) with 3,5-di-tert-butyl-o-benzoquinone has been reported.
Brand Name:
Vulcanchem
CAS No.:
3383-21-9
VCID:
VC21110108
InChI:
InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3
SMILES:
CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C
Molecular Formula:
C14H20O2
Molecular Weight:
220.31 g/mol
3,5-Di-tert-butyl-o-benzoquinone
CAS No.: 3383-21-9
Cat. No.: VC21110108
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Reactions of the phosphinidene-bridged complexes [Fe2(η5-C5H5)2(μ-PR)(μ-CO)(CO)2] (R = Cy, Ph) with 3,5-di-tert-butyl-o-benzoquinone has been reported. |
|---|---|
| CAS No. | 3383-21-9 |
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 3,5-ditert-butylcyclohexa-3,5-diene-1,2-dione |
| Standard InChI | InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 |
| Standard InChI Key | NOUZOVBGCDDMSX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator